molecular formula C9H9NO3 B033767 N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide CAS No. 108536-24-9

N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

Cat. No. B033767
M. Wt: 179.17 g/mol
InChI Key: SIHZWGODIRRSRA-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide, also known as piceatannol, is a natural polyphenolic compound found in various plants, including grape seeds, passion fruit, and rhubarb. Piceatannol has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism Of Action

The mechanism of action of N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide varies depending on the disease being studied. In cancer research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide induces apoptosis and cell cycle arrest by activating various signaling pathways, including the p53 pathway and the MAPK pathway. In diabetes research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide improves insulin sensitivity and glucose uptake by activating the AMPK pathway. In cardiovascular research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide reduces inflammation and oxidative stress by inhibiting the NF-κB pathway and activating the Nrf2 pathway.

Biochemical And Physiological Effects

Piceatannol has various biochemical and physiological effects on the body. It has antioxidant properties, which help to reduce oxidative stress and inflammation. It also has anti-inflammatory properties, which help to reduce inflammation and prevent the development of various diseases. Piceatannol has been shown to improve insulin sensitivity and glucose uptake, thus preventing the development of diabetes. It also has anti-cancer properties, which help to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Piceatannol has several advantages for lab experiments. It is a natural compound, which makes it easy to obtain and study. It has been extensively studied for its potential therapeutic applications in various diseases, which provides a wealth of information for researchers. However, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide research. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective delivery methods to improve its bioavailability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide in various diseases.

Synthesis Methods

Piceatannol can be synthesized from resveratrol, a natural polyphenolic compound found in grapes and other plants. The synthesis involves the conversion of resveratrol to N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide using hydrochloric acid and formamide.

Scientific Research Applications

Piceatannol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to reduce inflammation and oxidative stress, thus preventing the development of cardiovascular diseases.

properties

CAS RN

108536-24-9

Product Name

N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

InChI

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3-

InChI Key

SIHZWGODIRRSRA-ARJAWSKDSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C\NC=O)O

SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Canonical SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Other CAS RN

108536-24-9

synonyms

(Z)-N-[2-(2,5-Dihydroxyphenyl)ethenyl]-formamide (cis Erbstatin)

Origin of Product

United States

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